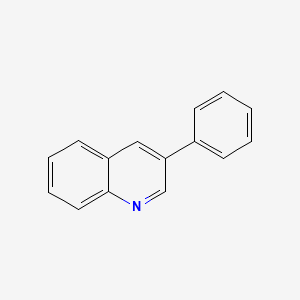
3-Phenylquinoline
Vue d'ensemble
Description
3-Phenylquinoline is a nitrogen-containing heterocyclic compound . It is a derivative of quinoline, which is a colorless hygroscopic liquid with a strong odor . The molecular formula of 3-Phenylquinoline is C15H11N .
Synthesis Analysis
The synthesis of 3-Phenylquinoline involves various methods. One of the methods includes the use of Vilsmeier-Haack reaction . Other methods involve the use of α,β-unsaturated aldehydes . The synthesis of 3-Phenylquinoline and its derivatives has been achieved using expeditious synthetic approaches .
Molecular Structure Analysis
The molecular structure of 3-Phenylquinoline consists of a benzene ring fused with a pyridine ring . The molecular weight of 3-Phenylquinoline is 205.255 Da .
Chemical Reactions Analysis
Quinoline derivatives, including 3-Phenylquinoline, have been used in various chemical reactions. These reactions include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The reaction mechanisms often involve the formation of new bonds and the breaking of existing ones .
Applications De Recherche Scientifique
Antitumor and Anticancer Properties
- 3-Phenylquinoline derivatives, such as 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, have shown significant inhibitory activity against various tumor cell lines, making them potential candidates for anticancer drugs (Chou et al., 2010).
- Another study highlighted the gastroprotective activity of alkaloid extract and 2-phenylquinoline obtained from the bark of Galipea longiflora. This compound demonstrated significant inhibition of ulcers induced by different models, suggesting a role in cancer treatment or prevention (Zanatta et al., 2009).
- The synthesis of various 3-phenyl-2-piperazinylquinolines and their 3-methyl analogs showed that some compounds with a 3-phenyl group had potent antagonism of electroshock seizures, highlighting their potential in treating neurological aspects of cancer (Hino et al., 1987).
Pharmacological Effects
- A study on 4-Phenylselenyl-7-chloroquinoline showed potential antinociceptive and anti-inflammatory actions, suggesting applications in pain management and inflammatory conditions (Pinz et al., 2016).
- The binding of an indoloquinoline drug to parallel and antiparallel DNA triplexes was investigated, indicating significant interactions and preferences for certain DNA structures. This suggests potential uses in gene therapy and molecular pharmacology (Riechert-Krause et al., 2013).
Molecular Design and Synthesis
- The design and synthesis of 3-arylquinolines demonstrated their role in inhibiting tumor cell growth, indicating their usefulness in drug design for cancer treatment (Xiao et al., 2008).
- A study on the synthesis and biological activity of chalcone analogs containing 4-phenylquinolin and benzohydrazide explored their anti-inflammatory, analgesic, and antidepressant activities, which could lead to new therapeutic strategies (Tan et al., 2022).
Antimicrobial and Antitubercular Applications
- Research on a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones showed antimicrobial activity against various bacteria, demonstrating potential in developing new antibiotics (Nanda et al., 2007).
- A study on the design and synthesis of 4-hydroxyquinolin-2(1H)-ones revealed their potential as antitubercular agents, suggesting applications in treating tuberculosis (de Macedo et al., 2017).
Safety and Hazards
Orientations Futures
Future research on 3-Phenylquinoline could include the development of new synthetic methods, the assessment of its toxicity and safety, and the exploration of its applications in novel fields of research and industry. The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Propriétés
IUPAC Name |
3-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKRDBXIPFYPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300417 | |
| Record name | 3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1666-96-2 | |
| Record name | NSC136922 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



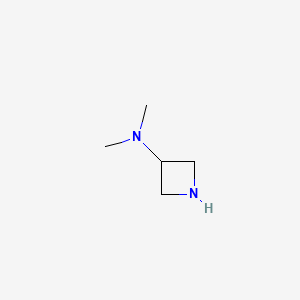
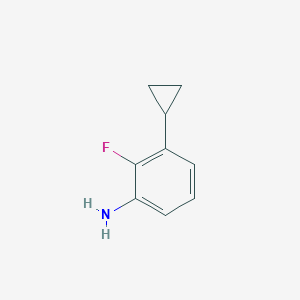
![1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3031077.png)
![Ethanone, 1-[4-(1-pyrenyl)phenyl]-](/img/structure/B3031078.png)
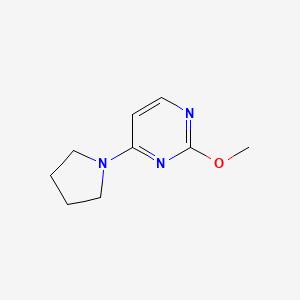
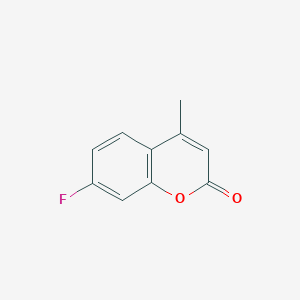



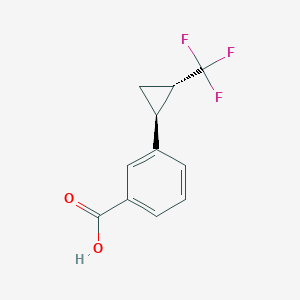
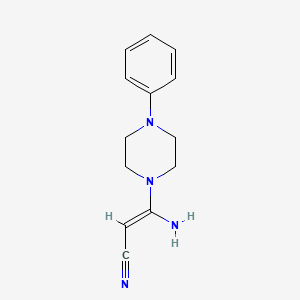
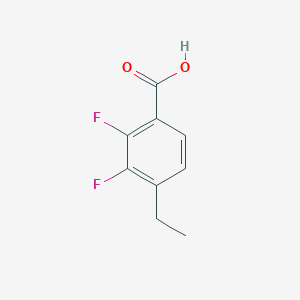
![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)
![[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride](/img/structure/B3031093.png)